molecular formula C20H22N4O3S B2759302 6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251626-74-0

6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2759302
CAS No.: 1251626-74-0
M. Wt: 398.48
InChI Key: QWGYQZPMMGFQOQ-UHFFFAOYSA-N
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Description

6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated novel derivatives similar to the specified compound for their antimicrobial properties. For example, compounds with related structures have been shown to exhibit significant biological activity against various microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (M. Suresh, P. Lavanya, C. Rao, 2016; N. Patel, S. N. Agravat, 2007).

Antimalarial Potential

Research into the development of new antimalarial drugs has also explored derivatives of triazolopyridine sulfonamides. A study focusing on novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment demonstrated good antimalarial activity in vitro against Plasmodium falciparum, indicating the potential for further drug development in this area (V. R. Karpina et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The structural motif of "6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is of interest in the synthesis of novel heterocyclic compounds. Studies have described the synthesis of various derivatives and evaluated their biological activities, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry and drug discovery (Y. Watanabe et al., 1992; B. Bindu et al., 2019).

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-16-6-8-17(9-7-16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-4-3-5-13-22/h2,6-11,15H,1,3-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYQZPMMGFQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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